5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride

Solubility Salt form Assay development

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride (CAS 1198-79-4) is the hydrochloride salt of a 2-amino-substituted pyrazolo[1,5-a]pyrimidine bearing methyl groups at the 5- and 7- positions. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with demonstrated activity against targets including B-Raf, KDR, PI3K-γ, Trk, and CDK families.

Molecular Formula C8H11ClN4
Molecular Weight 198.65
CAS No. 1198-79-4
Cat. No. B3032172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride
CAS1198-79-4
Molecular FormulaC8H11ClN4
Molecular Weight198.65
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=NN12)N)C.Cl
InChIInChI=1S/C8H10N4.ClH/c1-5-3-6(2)12-8(10-5)4-7(9)11-12;/h3-4H,1-2H3,(H2,9,11);1H
InChIKeyZORRDWLKRAQYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine Hydrochloride (CAS 1198-79-4): Core Scaffold Identity and Procurement Baseline


5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride (CAS 1198-79-4) is the hydrochloride salt of a 2-amino-substituted pyrazolo[1,5-a]pyrimidine bearing methyl groups at the 5- and 7- positions. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with demonstrated activity against targets including B-Raf, KDR, PI3K-γ, Trk, and CDK families [1]. The free base form (CAS 1605-78-3) has a molecular weight of 162.19 Da, a predicted ACD/LogP of 0.40, and 2 hydrogen bond donors . As the hydrochloride salt, this compound offers enhanced aqueous solubility relative to the free base, broadening its utility in biochemical and cellular assay formats .

Why 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine Hydrochloride Cannot Be Replaced by Other In-Class Analogs


Pyrazolo[1,5-a]pyrimidin-2-amines with different substitution patterns (e.g., 5-methyl, 5-trifluoromethyl, or 7-isopropyl analogs) exhibit distinct physicochemical properties and target engagement profiles that preclude interchangeable use. The specific 5,7-dimethyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core determines the compound's lipophilicity (ACD/LogP of 0.40 for the free base), hydrogen-bonding capacity, and steric complementarity within kinase ATP-binding pockets . Furthermore, the choice between free base and hydrochloride salt forms directly impacts aqueous solubility and formulation compatibility, with the hydrochloride salt providing superior water solubility essential for biochemical screening and in vitro assay workflows . Substituting a different pyrazolo[1,5-a]pyrimidin-2-amine analog without confirming matching substitution pattern and salt form introduces uncontrolled variables in solubility, binding kinetics, and crystallographic outcomes.

Quantitative Differentiation Evidence for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine Hydrochloride Against Closest Comparators


Hydrochloride Salt vs. Free Base: Aqueous Solubility Advantage for Biochemical Assay Compatibility

The hydrochloride salt form (CAS 1198-79-4) of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine demonstrates markedly improved aqueous solubility compared to the free base (CAS 1605-78-3). The free base has a predicted ACD/LogP of 0.40 and 2 hydrogen bond donors with a topological polar surface area of 56 Ų, indicating inherently limited aqueous solubility . As a hydrochloride salt, the compound exhibits enhanced water solubility due to ionization of the 2-amino group, which is documented as 'typically better in water soluble than in its free base form' in authoritative chemical databases . This solubility differential is critical for achieving consistent concentrations in biochemical assay buffers and for preparing stock solutions for fragment-based screening campaigns.

Solubility Salt form Assay development

PI3Kγ Biochemical Binding Affinity: XAZ Fragment IC50 Compared to Optimized Lead Compound

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine (as the XAZ fragment in PDB entry 3ZVV) exhibits an IC50 of 915 µM against PI3Kγ in biochemical assays, as recorded in BindingDB and the BioLiP database [1]. This fragment served as the starting point in a fragment-based drug discovery campaign at Pfizer that, through structure-guided fragment growing and merging strategies, yielded an optimized lead compound (ZW3 in PDB entry 3ZW3) with dramatically improved potency, selectivity, cell permeability, and metabolic stability suitable for use as a preclinical tool compound [2]. The 915 µM IC50 value for this specific 5,7-dimethyl substituted fragment represents the validated baseline affinity from which all subsequent optimization was performed, providing a quantifiable reference point for structure-activity relationship (SAR) studies. In contrast, the final optimized lead compound ZW3 achieved nanomolar-range potency, illustrating a >1000-fold improvement through medicinal chemistry elaboration of this fragment scaffold [2].

PI3K gamma Fragment-based drug discovery Kinase inhibition

Ligand Efficiency of 5,7-Dimethyl Fragment vs. Reported CDK2 Pyrazolo[1,5-a]pyrimidine Inhibitors

The 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine fragment (12 heavy atoms, MW 162.19 Da) exhibits a ligand efficiency (LE) of approximately 0.25 kcal/mol per heavy atom when calculated from its PI3Kγ IC50 of 915 µM (estimated ΔG ≈ -4.1 kcal/mol at standard conditions). This fragment-level LE is consistent with high-quality starting points for fragment-based drug discovery, where LE values above 0.25 are considered attractive for optimization [1]. By comparison, more elaborated pyrazolo[1,5-a]pyrimidine CDK2 inhibitors such as 7-(4-bromo-phenyl)-3-(3-chloro/2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamines achieve IC50 values of 22-24 nM against CDK2 but with molecular weights exceeding 450 Da, resulting in substantially lower ligand efficiency (LE < 0.30) when normalized for molecular size [2]. The low molecular weight and fragment-like properties of the 5,7-dimethyl analog make it uniquely suitable as an unoptimized starting scaffold rather than a potent inhibitor per se.

Ligand efficiency Fragment screening CDK2

5,7-Dimethyl Substitution Pattern: Physicochemical Differentiation from Mono-Methyl and Halo-Substituted Analogs

The 5,7-dimethyl substitution pattern confers distinct physicochemical properties compared to closely related pyrazolo[1,5-a]pyrimidin-2-amine analogs. The target compound (MW 162.19, LogP 0.40, TPSA 56 Ų) differs significantly from 5-chloropyrazolo[1,5-a]pyrimidin-2-amine (MW 168.58, CAS 1785622-20-9) and 5-methylpyrazolo[1,5-a]pyrimidin-2-amine (MW 148.17, CAS 2137721-53-8) . The dimethyl substitution pattern increases molecular volume and lipophilicity relative to the mono-methyl analog while avoiding the metabolic liability and altered electronic properties associated with chloro or trifluoromethyl substituents. These differences directly impact passive membrane permeability, binding pocket complementarity, and metabolic stability profiles—parameters that cannot be assumed equivalent across substitution variants. The presence of two methyl groups at positions 5 and 7 specifically increases lipophilicity and 'can influence the interaction with biological targets' compared to unsubstituted or mono-substituted analogs .

Structure-activity relationship Substitution pattern Physicochemical properties

Crystallographically Validated Binding Mode in PI3Kγ at 2.5 Å Resolution Supports Computational Docking Studies

The binding mode of 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-amine within the ATP-binding site of PI3Kγ has been experimentally determined by X-ray crystallography at 2.5 Å resolution (PDB ID: 3ZVV, R-Free: 0.242, R-Work: 0.192) [1]. This high-resolution structural data provides unambiguous atomic coordinates for the fragment's orientation within the kinase hinge region, enabling accurate computational docking, molecular dynamics simulations, and structure-based drug design. In contrast, the optimized lead compound ZW3 (PDB 3ZW3) was solved at 2.8 Å resolution, indicating that the fragment-bound structure offers marginally better resolution for detailed binding analysis [2]. The availability of co-crystal structure data distinguishes this compound from many other pyrazolo[1,5-a]pyrimidin-2-amine analogs lacking experimental binding mode confirmation, reducing reliance on docking predictions alone.

X-ray crystallography Binding mode Computational chemistry

Synthetic Tractability: Flow Chemistry Access to 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine Demonstrates Scaffold Versatility Relative to 7-Trifluoromethyl or 5-Cyclopropyl Analogs

A published scalable synthetic methodology using microwave and continuous flow chemistry demonstrated the preparation of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine from a common aminopyrazole intermediate in good to excellent yields [1]. This methodology, applicable to a variety of substrates, highlights the synthetic accessibility of the 5,7-dimethyl-substituted scaffold for parallel library synthesis. In contrast, analogs bearing electron-withdrawing groups at the 7-position (e.g., 7-trifluoromethyl) or conformationally constrained substituents at the 5-position (e.g., 5-cyclopropyl) may require different synthetic routes and exhibit altered reactivity profiles in cross-coupling or functionalization reactions. The 5,7-dimethyl substitution pattern is electronically neutral, avoiding the deactivating effects of halogen or trifluoromethyl substituents, thereby facilitating broader downstream derivatization options.

Synthetic chemistry Flow chemistry Scaffold derivatization

Optimal Research and Industrial Application Scenarios for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine Hydrochloride Based on Verified Evidence


Fragment-Based Drug Discovery Starting Point for PI3Kγ Kinase Inhibitor Programs

This compound is the validated, crystallographically confirmed fragment hit (PDB 3ZVV, XAZ) that served as the starting point for Pfizer's successful PI3Kγ inhibitor lead optimization program [1]. With an IC50 of 915 µM against PI3Kγ and a co-crystal structure at 2.5 Å resolution, the hydrochloride salt form enables aqueous solubility compatible with high-concentration fragment screening conditions. Laboratories initiating new PI3Kγ fragment-to-lead campaigns can use this compound as a structurally characterized reference fragment with known binding mode and established SAR tractability [2].

Physicochemical Reference Standard for Pyrazolo[1,5-a]pyrimidine Scaffold SAR Libraries

The 5,7-dimethyl substitution pattern occupies a specific physicochemical property space (MW 162.19, LogP 0.40, TPSA 56 Ų) that is distinct from mono-methyl, chloro, or trifluoromethyl analogs [1]. Medicinal chemistry teams constructing kinase-focused compound libraries can procure this compound as a well-characterized reference point for systematic SAR studies, using its moderate lipophilicity and balanced hydrogen-bonding profile to benchmark the effects of substituent variations on potency, selectivity, and ADME properties [2].

Computational Chemistry Validation Standard for Docking and Pharmacophore Modeling

The 2.5 Å resolution co-crystal structure of this compound bound to PI3Kγ (PDB 3ZVV, R-Free 0.242) provides high-confidence atomic coordinates for validating computational docking protocols, scoring functions, and pharmacophore models within the kinase hinge-binding region [1]. The fragment's low molecular weight and limited conformational flexibility (zero rotatable bonds) make it an ideal test case for assessing pose prediction accuracy in structure-based virtual screening workflows targeting PI3K or related lipid kinases [2].

Synthetic Building Block for Flow Chemistry-Enabled Parallel Library Synthesis

Published flow chemistry methodology demonstrates the scalable preparation of 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-2-amine from the core scaffold, establishing this compound class as amenable to continuous flow synthesis in good to excellent yields [1]. The electronically neutral 5,7-dimethyl substitution pattern facilitates downstream diversification via electrophilic aromatic substitution, cross-coupling, and reductive amination reactions without the deactivating effects associated with halogenated or trifluoromethylated variants [2].

Quote Request

Request a Quote for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.